1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride

Vue d'ensemble

Description

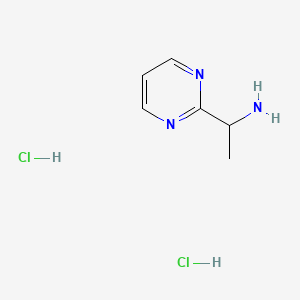

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H9N3.2HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Nucleophilic Reactions of the Amine Group

The primary amine group (-NH₂) undergoes typical nucleophilic reactions when deprotonated under basic conditions.

For example, in , N-arylpyrimidin-2-amine derivatives were synthesized via Buchwald-Hartwig coupling using Pd catalysts, demonstrating the amine’s capacity for cross-coupling with aryl halides.

Electrophilic Substitution on the Pyrimidine Ring

The pyrimidine ring undergoes regioselective electrophilic substitution, primarily at the 4- and 6-positions due to electron-deficient nature.

| Reaction Type | Conditions/Reagents | Position Modified | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C4 or C6 | |

| Halogenation | Cl₂ or Br₂, FeCl₃ catalyst | C5 |

In , pyrimidine N-oxides were synthesized using mCPBA, enabling subsequent nucleophilic substitution at the ortho-position.

Cross-Coupling Reactions

The pyrimidine ring participates in transition-metal-catalyzed coupling reactions.

| Reaction Type | Catalysts/Reagents | Application | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | PdCl₂(dppf), Xantphos, NaOtBu | N-Aryl functionalization |

For instance, achieved C–N bond formation using Pd catalysts to synthesize N-arylpyrimidin-2-amines with yields up to 74%.

Reduction and Oxidation Reactions

The ethanamine side chain and pyrimidine ring undergo redox transformations.

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Amine Oxidation | KMnO₄, H₂O, 100°C | Nitrile or carboxylic acid | |

| Ring Reduction | H₂, Pd/C, EtOH | Dihydropyrimidine derivatives |

In , oxidation of a related ketone derivative (1-(pyrimidin-2-yl)ethan-1-one) yielded carboxylic acids, suggesting analogous pathways for the amine.

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility and reactivity.

| Property | Value/Condition | Relevance | Source |

|---|---|---|---|

| Solubility | >50 mg/mL in H₂O (pH <3) | Facilitates aqueous-phase reactions | |

| Deprotonation | NaOH (pH >10) | Liberates free amine for reactions |

Reaction Optimization Considerations

Applications De Recherche Scientifique

Biological Activities

Research indicates that 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride exhibits significant biological activity, particularly in the following areas:

Anticancer Properties

Studies have shown that pyrimidine derivatives can inhibit various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.0 |

| This compound | HCT116 (colon cancer) | 3.8 |

These findings suggest that the compound may act as a potential therapeutic agent against specific cancers by inducing apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These results indicate its potential use as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Research

A recent study investigated the efficacy of this compound in inhibiting tumor growth in vivo using xenograft models of breast cancer. The compound was administered at varying doses, resulting in a significant reduction in tumor size compared to the control group.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited growth at low concentrations, suggesting its potential application in developing new antibiotics.

Mécanisme D'action

The mechanism of action of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrimidine: The parent compound of 1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride.

Ethanamine: A related amine compound.

Pyridine: A similar heterocyclic aromatic compound

Uniqueness

This compound is unique due to its specific structure, which combines the properties of pyrimidine and ethanamine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Activité Biologique

1-(Pyrimidin-2-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular formula of C7H10Cl2N2 and a molecular weight of approximately 195.07 g/mol. The compound is characterized by a pyrimidine ring, which is known for its role in various biological systems.

The biological activity of this compound can be attributed to its interaction with specific biological targets, primarily enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

Research indicates that compounds similar to this compound interact with carbonic anhydrase (CA) enzymes, which play a critical role in maintaining acid-base balance in organisms. Inhibition of these enzymes can lead to significant physiological changes, impacting processes such as respiration and electrolyte secretion .

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values for these strains were reported to be between 0.25 and 1 μg/mL, indicating strong antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, this compound has also shown antifungal activity. Research involving monomeric alkaloids has highlighted the potential of pyrimidine derivatives to inhibit fungal growth, suggesting that this compound may share similar properties .

Case Studies

A comprehensive study evaluated the effects of various pyrimidine derivatives, including this compound, on cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through specific signaling pathways involving the inhibition of key growth factors and receptors .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-pyrimidin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5(7)6-8-3-2-4-9-6;;/h2-5H,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGJAYPTCOVICD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138337-19-4 | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.